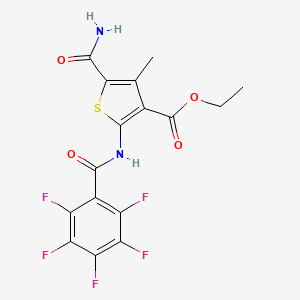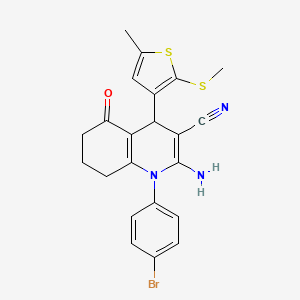
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle est un composé organique complexe de formule moléculaire C16H11F5N2O4S. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiophène substitué par des groupes carbamoyle, méthyle et perfluorobenzamido. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par la réaction de Gewald, qui implique la condensation d’une cétone, d’un α-cyanoester et de soufre élémentaire.
Introduction des groupes fonctionnels : Les groupes carbamoyle, méthyle et perfluorobenzamido sont introduits par diverses réactions de substitution. Par exemple, le groupe perfluorobenzamido peut être introduit par une réaction de couplage d’amide en utilisant du chlorure de perfluorobenzoyle et un précurseur d’amine.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique par l’éthanol pour former l’ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la réduction des groupes carbamoyle ou ester.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe perfluorobenzamido, où des nucléophiles tels que des amines ou des thiols peuvent remplacer les atomes de fluor.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Amines, thiols
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux composés hétérocycliques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies où les dérivés du thiophène ont montré une efficacité.
Industrie : Le composé est utilisé dans le développement de matériaux de pointe, notamment des semi-conducteurs organiques et des diodes électroluminescentes (LED).
Applications De Recherche Scientifique
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
Le mécanisme d’action du 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe perfluorobenzamido est connu pour améliorer la lipophilie du composé, ce qui lui permet de pénétrer facilement dans les membranes cellulaires. Une fois à l’intérieur de la cellule, il peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais des études préliminaires suggèrent une implication dans les voies du stress oxydatif et l’inhibition d’enzymes spécifiques.
Comparaison Avec Des Composés Similaires
Le 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle peut être comparé à d’autres dérivés du thiophène, tels que :
Acide thiophène-2-carboxylique : Un dérivé du thiophène plus simple avec moins de groupes fonctionnels.
2-Aminothiophène : Contient un groupe amino au lieu des groupes carbamoyle et perfluorobenzamido.
Thiophène-3-carboxamide : Structure similaire, mais sans les groupes ester éthylique et perfluorobenzamido.
La singularité du 5-carbamoyl-4-méthyl-2-(perfluorobenzamido)thiophène-3-carboxylate d’éthyle réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
551907-64-3 |
|---|---|
Formule moléculaire |
C16H11F5N2O4S |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
ethyl 5-carbamoyl-4-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H11F5N2O4S/c1-3-27-16(26)5-4(2)12(13(22)24)28-15(5)23-14(25)6-7(17)9(19)11(21)10(20)8(6)18/h3H2,1-2H3,(H2,22,24)(H,23,25) |
Clé InChI |
ANCBHJKEYPZCTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)


![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)

![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)

![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)
